molecular formula C9H15NO4S B139870 (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS No. 125471-00-3

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Cat. No. B139870
M. Wt: 233.29 g/mol
InChI Key: HYAXPNDMEODKHI-ZCFIWIBFSA-N
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Description

“®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves a dynamic kinetic resolution process. This process was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle .


Chemical Reactions Analysis

The chemical reactions involving this compound are guided by a mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism could be widely applied in the organic syntheses of particular enantiomers .

Scientific Research Applications

Antibacterial Properties

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives have been explored for their antibacterial properties. Song et al. (2015) demonstrated that most N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibited better antibacterial activities against various bacterial strains compared to related arylthiazolidine carboxylic acid derivatives (Song, Ma, & Zhu, 2015). Another study by Song et al. (2009) synthesized and evaluated 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents, finding significant activity against common bacterial strains (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).

Chemical Synthesis and Characterization

The compound has been used in the synthesis and characterization of various organic compounds. Schutkowski et al. (2009) prepared tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and (R)-thiazolidine-4-carboxylic acid, demonstrating its utility in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009). Jagtap et al. (2018) explored the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives, highlighting its potential in forming molecular assemblies for applications like biosensing and catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Stereoselectivity and Structural Studies

Jagtap et al. (2016) presented a study on the stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, which is crucial for creating specific enantiomers in pharmaceuticals (Jagtap, Rizvi, Dangat, & Pardeshi, 2016). Kamo et al. (1979) conducted a population analysis of (R)-thiazolidine-4-carboxylic acid, refining the understanding of electron distribution in the molecule (Kamo, Tanaka, Matsuura, Ashida, & Kakudo, 1979).

properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAXPNDMEODKHI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585038
Record name (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

CAS RN

125471-00-3
Record name (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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